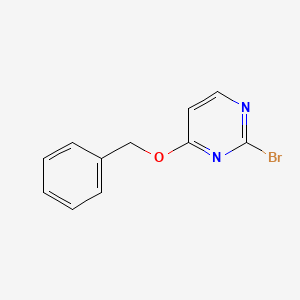

4-(Benzyloxy)-2-bromopyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(Benzyloxy)-2-bromopyrimidine” is likely a chemical compound belonging to the pyrimidine class. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

While specific synthesis methods for “4-(Benzyloxy)-2-bromopyrimidine” were not found, similar compounds have been synthesized through various methods. For instance, transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde have been synthesized .Molecular Structure Analysis

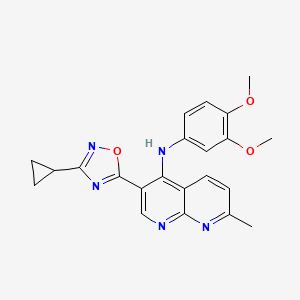

The molecular structure of “4-(Benzyloxy)-2-bromopyrimidine” would likely include a pyrimidine ring substituted with a benzyloxy group at the 4-position and a bromine atom at the 2-position .Scientific Research Applications

Antiviral Research

One application involves the synthesis of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, showcasing poor inhibitory activity against DNA viruses but marked inhibition of retrovirus replication in cell culture. These compounds, prepared through C5-alkylation or cyclization, followed by alkylation with 2-[(diisopropoxyphosphoryl)methoxy]ethyl tosylate, demonstrate the versatility of pyrimidine derivatives in antiviral research (Hocková et al., 2003).

Synthesis of Organic Compounds

The facile synthesis and structural elucidation of all-para-brominated oligo(N-phenyl-m-aniline)s from benzyltrimethylammonium tribromide [(BTMA)Br(3)] indicate the role of bromopyrimidine derivatives in producing materials with potential electronic applications. The study demonstrates how modifications at the bromopyrimidine moiety can affect the redox properties and structural conformations of the synthesized compounds (Ito et al., 2002).

Pharmacological Activity

The synthesis of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones from 6-bromo-2-substituted-benzoxazin-4-one and various agents like trimethoprim and pyrimethamine highlights another application. While these compounds exhibited limited antiviral activity, one specific derivative showed potent activity against vaccinia virus, suggesting the potential of bromopyrimidine derivatives in developing new antiviral agents (Dinakaran et al., 2003).

Material Science

In material science, the synthesis of derivatives of 1-benzyl-4-(4-triphenylvinylphenyl) pyridinium bromide explores the mechanofluorochromism/aggregation-induced emission (AIE) character of these compounds. This research underscores the importance of bromopyrimidine derivatives in creating materials with unique photophysical behaviors, applicable in sensors and optoelectronic devices (Weng et al., 2018).

Antioxidant Properties

Lastly, novel pyrimidine-containing heterocycles have been synthesized for their potent antioxidant activity. This highlights the application of bromopyrimidine derivatives in the development of antioxidants with potential therapeutic benefits (Salem & Errayes, 2016).

properties

IUPAC Name |

2-bromo-4-phenylmethoxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-11-13-7-6-10(14-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJRBYSMUKJKCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=NC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-2-bromopyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(3-methoxybenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2896652.png)

![N-[2-Methoxy-6-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2896653.png)

![2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)-1-morpholinoethanone](/img/structure/B2896655.png)

![4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine](/img/structure/B2896658.png)

![(2E)-5-benzyl-2-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B2896661.png)

![1-benzoyl-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2896662.png)

![Methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2896663.png)

![7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2896667.png)

![1-[2-(Thiophen-2-yl)ethyl]imidazolidine-2,4,5-trione](/img/structure/B2896671.png)